molecular formula C11H17N3O B12927086 N-Cyclohexyl-6-methoxypyrimidin-4-amine CAS No. 61667-09-2

N-Cyclohexyl-6-methoxypyrimidin-4-amine

Cat. No.: B12927086
CAS No.: 61667-09-2
M. Wt: 207.27 g/mol
InChI Key: LZBGMSKSIFTHJD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-6-methoxypyrimidin-4-amine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group at the 6th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-6-methoxypyrimidin-4-amine typically involves the reaction of 6-methoxypyrimidin-4-amine with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-6-methoxypyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyrimidin-4-amine: A precursor in the synthesis of N-Cyclohexyl-6-methoxypyrimidin-4-amine.

    N-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Another pyrimidine derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both cyclohexyl and methoxy groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

61667-09-2

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclohexyl-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C11H17N3O/c1-15-11-7-10(12-8-13-11)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13,14)

InChI Key

LZBGMSKSIFTHJD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCCCC2

Origin of Product

United States

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